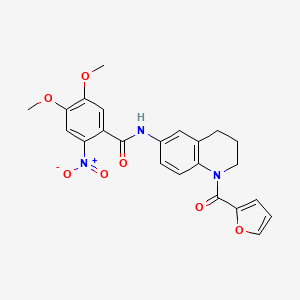
4-Aminocyclohexane-1-sulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Aminocyclohexane-1-sulfonic acid is a chemical compound with the molecular formula C6H13NO3S and a molecular weight of 179.24 . It is a powder at room temperature .
Molecular Structure Analysis
The molecular structure of this compound consists of a cyclohexane ring with an amino group (-NH2) attached to the 4th carbon and a sulfonic acid group (-SO3H) attached to the 1st carbon .Physical and Chemical Properties Analysis
This compound is a powder at room temperature. It has a molecular weight of 179.24 and a molecular formula of C6H13NO3S .Aplicaciones Científicas De Investigación
1. Catalytic Applications
4-Aminocyclohexane-1-sulfonic acid and its derivatives have been explored for their catalytic properties. For instance, a novel N-sulfonated Brönsted acidic catalyst was developed for the synthesis of polyhydroquinoline derivatives via Hantzsch condensation under solvent-free conditions, demonstrating high yields and reusability (Goli-Jolodar, Shirini, & Seddighi, 2016). Similarly, sulfonic acid-based catalysts have been employed in the dihydroxylation of alkenes using hydrogen peroxide, highlighting the potential of these compounds in green chemistry applications (Maggi et al., 2012).
2. Synthesis of Biologically Active Compounds
Research has also focused on the use of this compound derivatives in the synthesis of biologically active compounds. For example, a novel nano-sized N-sulfonic acid was used as a catalyst for the synthesis of 2H-indazolo[2,1-b]phthalazine-1,6,11(13H)-triones, a class of compounds with significant pharmaceutical properties (Goli-Jolodar, Shirini, & Seddighi, 2018). Additionally, N-sulfonate derivatives have been synthesized and evaluated for their antimicrobial and antifungal activities, suggesting their potential in medicinal chemistry (Fadda, El-Mekawy, & AbdelAal, 2016).
3. Chemical Characterization and Properties
Studies have been conducted to understand the chemical and physical properties of this compound and its derivatives. For instance, the crystal structure and hydrogen-bonding behavior of 3-cyclohexylaminopropane-1-sulfonic acid, a related compound, were analyzed, providing insights into the molecular interactions of aminosulfonic acids (Butcher & Deschamps, 2006). Additionally, the preparation of 4-sulfobenzyl esters of amino acids, utilizing a similar sulfonic acid derivative, was described, highlighting its stability and potential applications in peptide synthesis (Bindewald et al., 2009).
4. Applications in Organic Synthesis
This compound derivatives have been utilized in various organic synthesis processes. For example, Brønsted acid-catalyzed transfer hydrogenation of imines and alkenes was achieved using cyclohexa-1,4-dienes as dihydrogen surrogates, demonstrating the versatility of these compounds in synthetic chemistry (Chatterjee & Oestreich, 2016).
5. Material Science and Polymer Chemistry
Research in material science and polymer chemistry has also incorporated this compound derivatives. For instance, the in situ polymerization of aniline sulfonic acid derivatives into the interlamellar space of layered double hydroxides was studied, demonstrating potential applications in the development of novel materials (Moujahid et al., 2005).
Safety and Hazards
The safety information for 4-Aminocyclohexane-1-sulfonic acid indicates that it is dangerous. It has a GHS05 pictogram, and its hazard statements include H314, which means it causes severe skin burns and eye damage. Precautionary statements include P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P405, and P501 .
Propiedades
IUPAC Name |
4-aminocyclohexane-1-sulfonic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO3S/c7-5-1-3-6(4-2-5)11(8,9)10/h5-6H,1-4,7H2,(H,8,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFUPCOHASVQTME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1N)S(=O)(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
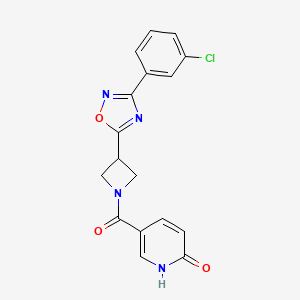
![2-[5-(5-Methylfuran-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide](/img/structure/B2902188.png)
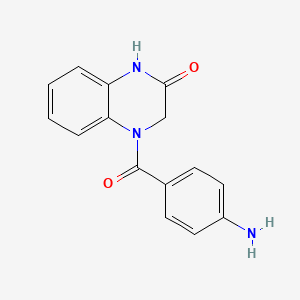

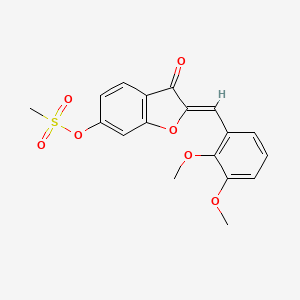
![2-[1-(2,3-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B2902193.png)

![N''-phenyl-N,N-dipropyl-N'-[3-(trifluoromethyl)benzyl]guanidine](/img/structure/B2902196.png)

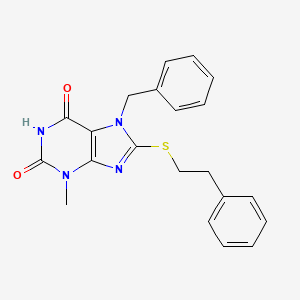
![8-(azepan-1-ylsulfonyl)-2-(3-(trifluoromethyl)benzyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2902202.png)
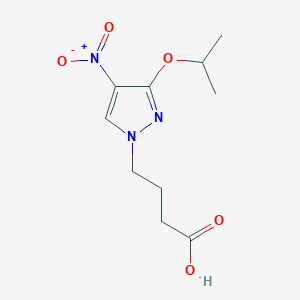
![2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-isopropylacetamide](/img/structure/B2902204.png)
